1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride
Description
Properties
Molecular Formula |
C12H18Cl4N2 |
|---|---|
Molecular Weight |
332.1 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H16Cl2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H |
InChI Key |
WFRGHLXPRVUBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction Using Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride
A closely related preparation method for 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride under controlled heating conditions. This method can be adapted for 2,4-dichlorophenethyl analogs by substituting the appropriate dichlorophenyl precursor.
| Parameter | Condition |
|---|---|
| Raw Materials | 2,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride |
| Charging Temperature | 90–120 °C |
| Reaction Temperature | 120–220 °C |
| Reaction Time | 4–34 hours (depending on temperature) |
| Solvent | None during reaction; protonic solvents (e.g., propyl carbinol, methanol) used for post-reaction treatment |
| Molar Ratio (Dichloroaniline: bis(2-chloroethyl)amine hydrochloride) | 1 : 0.8–2.0 |
- The reactants are mixed and heated in an electric heating reactor.
- The reaction proceeds via cyclization to form the piperazine ring.
- After completion, the reaction mixture is treated with protonic solvents such as propyl carbinol for crystallization.
- The crude product is refined by recrystallization using methanol or methanol-water mixtures.
- The final product is isolated by cooling crystallization, centrifugation, and drying.
| Embodiment | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | 120 | 34 | 59.5 | 99.62 |
| 2 | 160 | 12 | 64.0 | 99.58 |
| 3 | 200 | 4 | 65.6 | 99.67 |
This method is notable for:
- High purity (>99.5% by HPLC)
- Moderate to good yields (59.5–65.6%)
- No solvent used during the reaction, minimizing waste
- Simple operation suitable for industrial scale-up
Note: Although this example is for 2,3-dichlorophenyl analogs, the approach is adaptable to 2,4-dichlorophenethyl derivatives by using the corresponding dichlorophenethylamine precursor.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to enhance the synthesis efficiency of neuroleptic drug intermediates such as 1-(2,3-dichlorophenyl)piperazine hydrochloride. This method involves:
- Reacting bis-(2-chloroethyl)amine hydrochloride with dichloroaniline in xylene with p-toluenesulfonic acid as a catalyst.
- Microwave irradiation accelerates the reaction, reducing reaction time from ~27 hours to minutes.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up involves standard filtration and crystallization.
- Significantly reduced reaction time (minutes vs. hours)
- High yields (~95%)
- Enhanced energy efficiency
| Parameter | Condition |
|---|---|
| Solvent | Xylene |
| Catalyst | p-Toluenesulfonic acid (3%) |
| Temperature | Reflux (~140-145 °C) |
| Reaction Time | 20–27 h (conventional), minutes (microwave) |
| Microwave Pulse Duration | 30 seconds increments |
This method can be adapted for 2,4-dichlorophenethyl analogs by substituting the appropriate dichlorophenylamine.
Multi-Step Coupling Reactions
An alternative method involves multi-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and dichloroaniline derivatives, followed by alkylation and coupling steps to introduce the phenethyl moiety.
- Preparation of bis-(2-chloroethyl)amine hydrochloride by chlorination of diethanolamine with thionyl chloride.
- Condensation with dichloroaniline to form the piperazine intermediate.
- Alkylation with appropriate halogenated phenethyl derivatives under alkaline conditions.
- Final isolation and purification of the dihydrochloride salt.
This route is more complex but allows fine control over substitution patterns.
Purification and Characterization
- Purification: Recrystallization from methanol or methanol-water mixtures is standard. Cooling crystallization followed by centrifugation and drying yields high-purity dihydrochloride salts.
- Characterization: Purity is confirmed by High Performance Liquid Chromatography (HPLC) with purity >99.5%. Melting point analysis and spectroscopic methods (¹H NMR, IR) confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Features | Yield (%) | Purity (%) | Reaction Time | Scale Suitability |
|---|---|---|---|---|---|
| Solvent-free cyclization | No solvent during reaction, protonic solvents for purification | 59.5–65.6 | >99.5 | 4–34 hours | Industrial scale |
| Microwave-assisted synthesis | Rapid heating, catalyst-assisted, in xylene | ~95 | >99 | Minutes | Laboratory/scale-up |
| Multi-step coupling | Stepwise alkylation and condensation | Variable (60–80) | High | Multiple steps | Research scale |
Research Findings and Industrial Relevance
- The solvent-free cyclization method is preferred for industrial production due to its simplicity, high purity, and moderate yield.
- Microwave-assisted methods offer rapid synthesis but require specialized equipment.
- Multi-step methods provide flexibility for structural analog synthesis but are less efficient for bulk production.
- Waste minimization and cost-effectiveness are critical; solvent-free and minimal reagent use methods meet these criteria.
- The formation of the dihydrochloride salt improves compound stability and handling.
Chemical Reactions Analysis
1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Pharmacological Applications
1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride has been studied for its potential pharmacological effects, particularly in the modulation of neurotransmitter systems. Here are some key findings:
Dopamine and Norepinephrine Modulation
Research indicates that this compound influences dopamine and norepinephrine levels in the brain. In studies involving rats, oral administration of varying doses resulted in a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. However, higher doses led to a decrease in these neurotransmitters over time . This suggests potential applications in disorders related to dopaminergic and noradrenergic systems.
Antifungal Activity
Recent studies have explored the compound's antifungal properties. It was evaluated alongside piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit drug efflux transporters in Candida albicans. The research found that certain derivatives exhibited significant antifungal activity, indicating that this compound could serve as a scaffold for developing new antifungal agents .
Data Table: Summary of Research Findings
Case Study 1: Neuropharmacological Effects
In a controlled study examining the neuropharmacological effects of this compound, researchers administered varying doses to rats. They measured dopamine and norepinephrine levels post-treatment. Results indicated that lower doses increased dopamine levels initially but led to a decrease at higher doses. This biphasic effect suggests potential therapeutic applications in conditions like depression or schizophrenia where dopamine modulation is critical.
Case Study 2: Antifungal Efficacy
Another significant study investigated the compound's efficacy against azole-resistant strains of Candida albicans. The results demonstrated that certain derivatives of piperazinyl-pyrrolo[1,2-a]quinoxaline combined with this compound significantly reduced the minimum inhibitory concentration (MIC) of fluconazole against resistant strains. This highlights the potential for developing combination therapies to combat resistant fungal infections.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)
- Structural Differences :
- Trimetazidine has a 2,3,4-trimethoxybenzyl group, whereas the target compound features a 2,4-dichlorophenethyl chain.
- The benzyl linkage in Trimetazidine versus the phenethyl chain in the target alters steric bulk and electronic properties.
- Biological Activity: Trimetazidine is a well-known anti-ischemic agent used in angina treatment, acting via inhibition of fatty acid oxidation .
- Physicochemical Properties :
Meclizine Dihydrochloride (1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine Dihydrochloride)
- Structural Differences :
- Meclizine contains a bis-aromatic substitution (chlorophenyl and methylbenzyl), while the target compound has a simpler dichlorophenethyl group.
- Biological Activity :
- Safety Profile: Meclizine’s long half-life (~6–8 hours) contrasts with the target compound’s unknown pharmacokinetics, though increased lipophilicity may prolong its activity .
GBR 12935 Dihydrochloride (1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)
- Structural Differences :
- GBR 12935 has a diphenylmethoxyethyl and phenylpropyl chain, creating a bulkier structure than the dichlorophenethyl group.
- Biological Activity: GBR 12935 is a potent dopamine reuptake inhibitor (IC₅₀ = 1.8 nM) with high selectivity for DAT over SERT or NET . The target compound’s dichlorophenethyl group may reduce dopamine transporter affinity but improve interactions with other monoamine transporters .
- Physicochemical Properties :
- GBR 12935’s logP (~5.2) exceeds the target compound’s, suggesting prolonged CNS retention.
Piperazine Dihydrochloride (Unsubstituted Piperazine)
- Structural Differences :
- The unsubstituted piperazine lacks aromatic or alkyl groups, making it highly polar.
- Safety and Mutagenicity :
| Property | This compound | Piperazine Dihydrochloride |
|---|---|---|
| Molecular Weight | 329.09 g/mol | 194.08 g/mol |
| Nitrosation Risk | Low (steric hindrance) | High |
| Therapeutic Application | Investigational | Anthelmintic |
Biological Activity
1-(2,4-Dichlorophenethyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacology and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by research findings and case studies.
Target of Action
This compound primarily targets various receptors and enzymes within biological systems. Piperazine derivatives are known for their anthelmintic properties, which involve paralyzing parasites through neuromuscular disruption. The specific mechanism involves interference with the neurotransmission processes of the target organisms, leading to paralysis and subsequent expulsion from the host body.
Biochemical Pathways
this compound interacts with several biochemical pathways. It has been shown to bind to serotonin receptors, influencing neurotransmitter activity and potentially altering mood and behavior. The compound's ability to modulate receptor activity suggests its role as a tool for studying neurotransmission.
Cellular Effects
The compound has significant effects on various cell types and processes:
- Cell Signaling : It modulates cell signaling pathways, impacting gene expression and cellular metabolism.
- G-Protein Coupled Receptors (GPCRs) : It alters the activity of GPCRs, leading to changes in intracellular signaling cascades.
- Gene Expression : By interacting with transcription factors, it influences gene regulation and expression levels.
Molecular Mechanism
At the molecular level, the compound binds to specific receptor sites on proteins, inducing conformational changes that either inhibit or activate protein functions. This binding can also affect enzyme activity by interacting with active or allosteric sites, thereby modulating catalytic functions.
Temporal and Dosage Effects
Temporal Effects
In laboratory settings, the effects of this compound can vary over time. Its stability is influenced by environmental factors like light and temperature. Long-term exposure studies indicate sustained changes in cell signaling and metabolism.
Dosage Effects
The impact of this compound varies significantly with dosage in animal models:
- Low Doses : Minimal physiological impact.
- High Doses : Significant changes in behavior and neurotransmitter levels; potential toxicity observed in specific organs.
Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that facilitate its metabolism. Alterations in metabolite levels indicate its influence on metabolic homeostasis. Enzyme activity related to its breakdown can be affected by the compound itself.
Chemical Reactions Analysis
This compound undergoes several chemical reactions:
| Type of Reaction | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide to form N-oxides. |
| Reduction | Reduction can be performed using lithium aluminum hydride to yield amine derivatives. |
| Substitution | Nucleophilic substitution can occur where chlorine atoms are replaced by other nucleophiles like amines or thiols. |
Scientific Research Applications
The compound's versatility allows for a wide range of applications:
- Chemistry : Serves as a building block for synthesizing more complex organic molecules.
- Biology : Utilized in studies related to receptor binding and neurotransmitter activity.
- Medicine : Investigated for potential therapeutic effects in neurological disorders.
- Industry : Employed in developing agrochemicals and other industrial products.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Key Characteristics |
|---|---|
| 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride | Different substitution pattern affects reactivity and biological activity. |
| 1-(3,4-Dichlorophenyl)piperazine Dihydrochloride | Exhibits varying binding affinities compared to 1-(2,4-Dichlorophenyl). |
| 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride | Unique selectivity for certain receptors enhances research applicability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
